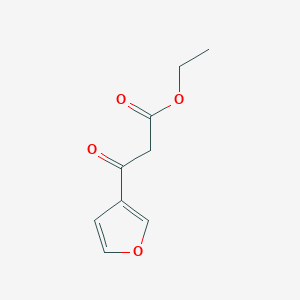

Ethyl 3-(furan-3-yl)-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 350548. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(furan-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIQFGJQAQWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00319785 | |

| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36878-91-8 | |

| Record name | 36878-91-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00319785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(furan-3-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-(furan-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

Ethyl 3-(furan-3-yl)-3-oxopropanoate, a β-ketoester bearing a furan-3-yl moiety, is a pivotal intermediate in synthetic organic chemistry. Its unique structural features, combining the reactivity of a β-ketoester with the aromatic and electronic properties of the furan ring, make it a valuable precursor in the synthesis of a diverse range of more complex molecules. This is particularly relevant in the field of drug discovery and development, where the furan nucleus is a common scaffold in pharmacologically active compounds. For instance, this compound has been utilized in the synthesis of deuterated 4-ipomeanol, a metabolite of the natural toxin 4-ipomeanol which has been studied for its potential anticancer properties.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering a technical resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties: A Quantitative Overview

This compound is typically encountered as a clear, colorless to orange liquid.[2][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 36878-91-8 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| Boiling Point | 113-116 °C at 4 mmHg | [3] |

| Density | 1.153 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.489 | [3] |

| Flash Point | > 230 °F (> 110 °C) | [3] |

| Storage | Sealed in a dry environment at room temperature. | [3] |

Spectroscopic Characterization: The Molecular Fingerprint

A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While a publicly available, comprehensive spectral dataset for this specific isomer is not readily found in peer-reviewed journals, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related furan-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons). The methylene protons of the propanoate chain adjacent to the ester and ketone groups would likely appear as a singlet. The three protons on the furan ring will present as a characteristic set of multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and ketone functional groups at the downfield end of the spectrum. Signals for the carbons of the ethyl group and the methylene carbon of the propanoate chain will be observed in the upfield region. The four distinct carbons of the furan ring will resonate in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, typically in the region of 1650-1750 cm⁻¹. C-H stretching vibrations of the alkyl and aromatic furan protons will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ester and furan ether will also be present, likely in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometric analysis will show the molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol ). The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, the ethyl group, and fragmentation of the furan ring, providing further structural confirmation.

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Pathways

The most probable and widely employed method for the synthesis of β-ketoesters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another ester. In this case, the likely precursors would be ethyl 3-furoate and ethyl acetate.

A plausible synthetic workflow is depicted below:

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(furan-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(furan-3-yl)-3-oxopropanoate (CAS 36878-91-8), a valuable heterocyclic building block in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific isomer, this document combines theoretical predictions with experimental data from its constitutional isomer, Ethyl 3-(furan-2-yl)-3-oxopropanoate, to offer a robust framework for its characterization.

Introduction: The Significance of this compound

This compound belongs to the class of β-keto esters, which are versatile intermediates in the synthesis of a wide array of more complex molecules. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a common scaffold in numerous pharmaceuticals and biologically active compounds. The precise substitution pattern on the furan ring is critical to the molecule's chemical reactivity and its interactions with biological targets. Therefore, unambiguous spectroscopic characterization is paramount for researchers working with this compound.

This guide will delve into the four key spectroscopic techniques used for the structural elucidation of organic molecules: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Features

The structure of this compound, with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol , presents several key features that are amenable to spectroscopic analysis:

-

Furan Ring: The three distinct protons and four carbons of the 3-substituted furan ring will give rise to characteristic signals in the NMR spectra.

-

β-Keto Ester System: This functional group exhibits keto-enol tautomerism, which can influence the observed spectra, particularly in NMR. The methylene protons adjacent to the two carbonyl groups are acidic and their chemical environment is a key indicator of the predominant tautomeric form.

-

Ethyl Ester Group: The ethyl group will produce a characteristic triplet-quartet pattern in the ¹H NMR spectrum.

-

Carbonyl Groups: The ester and ketone carbonyl groups will show strong absorption bands in the IR spectrum.

Methodologies for Spectroscopic Analysis

The acquisition of high-quality spectroscopic data is fundamental to accurate structural interpretation. The following sections outline the standard experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of labile protons and the keto-enol equilibrium.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). For solid samples, a small amount of the powder is pressed firmly against the crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI)-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z). Both positive and negative ion modes can be explored.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is invaluable for determining the proton environment in a molecule.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Ethyl 3-(furan-2-yl)-3-oxopropanoate (in CDCl₃).

| Assignment (3-furan isomer) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment (2-furan isomer) | Experimental Chemical Shift (δ, ppm) | Experimental Multiplicity |

| H-2 (furan) | ~8.1 | s | H-5 (furan) | ~7.6 | d |

| H-5 (furan) | ~7.4 | t | H-3 (furan) | ~7.2 | d |

| H-4 (furan) | ~6.7 | t | H-4 (furan) | ~6.5 | dd |

| -OCH₂CH₃ | ~4.2 | q | -OCH₂CH₃ | ~4.2 | q |

| -C(O)CH₂C(O)- | ~3.8 | s | -C(O)CH₂C(O)- | ~3.9 | s |

| -OCH₂CH₃ | ~1.3 | t | -OCH₂CH₃ | ~1.3 | t |

Interpretation:

-

Furan Protons: The chemical shifts of the furan protons are highly dependent on the substitution pattern. For the 3-furan isomer, the proton at the 2-position (H-2) is expected to be the most deshielded due to its proximity to the furan oxygen and the electron-withdrawing keto group. The protons at the 4 and 5-positions will appear at higher fields. In contrast, the 2-furan isomer shows a different splitting pattern and chemical shifts characteristic of a 2-substituted furan ring.

-

Methylene Protons: The singlet at approximately 3.8-3.9 ppm is characteristic of the active methylene protons situated between two carbonyl groups. The integration of this peak corresponds to two protons.

-

Ethyl Group: The classic ethyl ester pattern is observed with a quartet around 4.2 ppm (for the -OCH₂- group) and a triplet around 1.3 ppm (for the -CH₃ group).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Ethyl 3-(furan-2-yl)-3-oxopropanoate (in CDCl₃).

| Assignment (3-furan isomer) | Predicted Chemical Shift (δ, ppm) | Assignment (2-furan isomer) | Experimental Chemical Shift (δ, ppm) |

| C=O (ketone) | ~192 | C=O (ketone) | ~181 |

| C=O (ester) | ~167 | C=O (ester) | ~167 |

| C-3 (furan) | ~125 | C-2 (furan) | ~152 |

| C-2 (furan) | ~148 | C-5 (furan) | ~147 |

| C-5 (furan) | ~144 | C-3 (furan) | ~118 |

| C-4 (furan) | ~110 | C-4 (furan) | ~113 |

| -OCH₂CH₃ | ~62 | -OCH₂CH₃ | ~62 |

| -C(O)CH₂C(O)- | ~46 | -C(O)CH₂C(O)- | ~46 |

| -OCH₂CH₃ | ~14 | -OCH₂CH₃ | ~14 |

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons are the most deshielded, appearing at the lowest field in the spectrum. The ketone carbonyl is typically found further downfield than the ester carbonyl.

-

Furan Carbons: The chemical shifts of the furan carbons are diagnostic of the substitution pattern. The carbon attached to the carbonyl group (C-3 in the 3-furan isomer and C-2 in the 2-furan isomer) will have a distinct chemical shift.

-

Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100-3150 | C-H stretch (aromatic) | Medium |

| ~2850-3000 | C-H stretch (aliphatic) | Medium |

| ~1740-1750 | C=O stretch (ester) | Strong |

| ~1680-1700 | C=O stretch (ketone) | Strong |

| ~1500-1600 | C=C stretch (furan ring) | Medium |

| ~1000-1300 | C-O stretch (ester and furan) | Strong |

Interpretation:

The most prominent features of the IR spectrum will be the two strong carbonyl absorption bands. The ester carbonyl will typically appear at a higher wavenumber than the ketone carbonyl. The presence of the furan ring will be confirmed by the C-H and C=C stretching vibrations in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 182.

-

Key Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 137.

-

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z 153.

-

Cleavage of the C-C bond between the carbonyls can lead to various fragments.

-

The furan ring itself can undergo characteristic fragmentation.

-

Diagram: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Predicted fragmentation pathway.

Conclusion

The structural elucidation of this compound relies on a synergistic application of ¹H NMR, ¹³C NMR, IR, and MS techniques. While experimental data for this specific isomer remains elusive in publicly accessible databases, the predicted spectra, in conjunction with experimental data from its 2-furan isomer, provide a solid foundation for its characterization. Researchers are encouraged to acquire their own experimental data for this compound and use this guide as a reference for interpretation. The subtle yet significant differences in the spectroscopic data between the 2- and 3-substituted furan isomers underscore the importance of careful and thorough spectral analysis in synthetic and medicinal chemistry.

Navigating the Physicochemical Landscape of Ethyl 3-(furan-3-yl)-3-oxopropanoate: A Technical Guide to Boiling Point and Density

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of two critical physical properties of Ethyl 3-(furan-3-yl)-3-oxopropanoate: its boiling point and density. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the underlying molecular principles, detail rigorous experimental determination methodologies, and discuss the practical implications of these properties in a laboratory and manufacturing setting.

Introduction: The Significance of Physical Properties in Drug Discovery and Development

This compound is a versatile building block in organic synthesis, frequently utilized in the construction of more complex molecular architectures for pharmaceutical applications. A compound's physical properties, such as its boiling point and density, are fundamental parameters that govern its behavior in various experimental and industrial settings. An accurate understanding of these characteristics is paramount for:

-

Purity Assessment: Deviations from established boiling point and density values can indicate the presence of impurities.

-

Process Optimization: Knowledge of the boiling point is crucial for designing distillation and purification protocols, especially for thermally sensitive compounds. Density is a key parameter in fluid handling, reaction scale-up, and dosage formulation.

-

Regulatory Compliance: Accurate physicochemical data is a prerequisite for regulatory submissions and ensuring product consistency.[1]

This guide will provide a comprehensive overview of the boiling point and density of this compound, grounded in both theoretical principles and practical experimental considerations.

Physicochemical Properties of this compound

The experimentally determined physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 113-116 °C | at 4 mmHg |

| Density | 1.153 g/mL | at 25 °C |

The Molecular Basis of Boiling Point and Density

The observed boiling point and density of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

Factors Influencing Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3] For a molecule to transition from the liquid to the gaseous phase, sufficient energy must be supplied to overcome the intermolecular forces holding the molecules together.[4] The key structural features of this compound that influence its boiling point are:

-

Molecular Weight: Larger molecules generally have higher boiling points due to increased London dispersion forces.[4]

-

Functional Groups: The presence of a ketone and an ester group introduces dipole-dipole interactions, which are stronger than London dispersion forces and thus increase the boiling point.[5]

-

Molecular Shape: The relatively compact structure of the furan ring and the overall molecular arrangement can influence how efficiently the molecules pack together, which in turn affects the strength of intermolecular forces.[6]

The reported boiling point of 113-116 °C is at a reduced pressure of 4 mmHg. This is a common practice for organic compounds that may decompose at their atmospheric boiling point. At lower pressures, the temperature required for the vapor pressure to equal the external pressure is significantly reduced.

Determinants of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[7] For a liquid, density is influenced by:

-

Molecular Weight: Heavier molecules will generally lead to a higher density, assuming similar volumes.

-

Intermolecular Forces and Packing: Stronger intermolecular forces and more efficient molecular packing result in a greater mass being contained within a given volume, leading to a higher density. The polar nature of this compound contributes to its density of 1.153 g/mL at 25 °C, which is higher than that of water.

Experimental Determination of Physical Properties

The accurate determination of boiling point and density requires meticulous experimental technique. The following protocols outline standard methodologies.

Determination of Boiling Point under Reduced Pressure

This method is essential for obtaining an accurate boiling point for compounds that are not stable at higher temperatures.

Protocol:

-

Apparatus Setup: Assemble a distillation apparatus equipped with a vacuum adapter, a manometer to monitor the pressure, and a suitable heating mantle.

-

Sample Preparation: Place a small volume of this compound and a boiling chip into the distillation flask.

-

Pressure Reduction: Carefully reduce the pressure inside the apparatus to the desired level (e.g., 4 mmHg) using a vacuum pump.

-

Heating: Gradually heat the sample until a steady reflux is observed.

-

Temperature Reading: Record the temperature at which the vapor and liquid are in equilibrium. This is the boiling point at the recorded pressure.

References

- 1. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 2. scribd.com [scribd.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. monash.edu [monash.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

Synthesis and characterization of Ethyl 3-(furan-3-yl)-3-oxopropanoate

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-(furan-3-yl)-3-oxopropanoate

Foreword: The Strategic Value of Furan-Based β-Keto Esters

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of molecular building blocks is paramount. This compound, a β-keto ester, represents a quintessential example of such a scaffold. Its structure marries the versatile reactivity of the β-keto ester moiety with the unique electronic and steric properties of the furan ring. The furan nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs where it often serves as a bioisostere for phenyl rings, enhancing drug-receptor interactions and improving pharmacokinetic profiles.[1] This guide provides a comprehensive, field-proven perspective on the synthesis and rigorous characterization of this valuable compound, intended for researchers and professionals in organic synthesis and drug development.

Part 1: Synthesis via Crossed Claisen Condensation

The construction of the C-C bond to form a β-keto ester is most classically achieved through the Claisen condensation.[2][3] This base-catalyzed reaction involves the coupling of two ester molecules, where one acts as a nucleophile (after deprotonation to an enolate) and the other as an electrophile.[4][5] For the synthesis of this compound, a Crossed Claisen Condensation is employed, as it involves two different ester partners.

The Underlying Principle and Reagent Selection

The primary challenge in a crossed Claisen reaction is preventing a statistical mixture of four different products.[3] To achieve selectivity, the reaction is designed such that one ester partner can readily form an enolate (possesses α-hydrogens) while the other cannot, or is significantly more electrophilic.

-

The Nucleophile Precursor: Ethyl acetate is selected as the source of the enolate. Its α-protons are sufficiently acidic to be removed by a strong base.

-

The Electrophilic Partner: Ethyl 3-furancarboxylate serves as the acylating agent. It lacks α-hydrogens and thus cannot self-condense, simplifying the reaction outcome.

-

The Base: Sodium ethoxide (NaOEt) is the base of choice. Crucially, the alkoxide base must match the alkoxy group of the esters (ethoxide for ethyl esters). This prevents transesterification, a competing reaction that would scramble the ester groups and lead to unwanted byproducts.[5] The base must be used in a stoichiometric amount because the final deprotonation of the more acidic β-keto ester product drives the reaction equilibrium towards completion.[2]

-

The Solvent: Anhydrous ethanol or diethyl ether is used to ensure a water-free environment, as the presence of water would hydrolyze the esters and consume the base.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, which is foundational to understanding ester chemistry.

-

Enolate Formation: The alkoxide base abstracts an acidic α-hydrogen from ethyl acetate, generating a resonance-stabilized enolate ion.[3][4]

-

Nucleophilic Attack: The enolate ion acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of ethyl 3-furancarboxylate to form a tetrahedral intermediate.[3][4]

-

Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the desired β-keto ester product.[3][4]

-

Driving the Equilibrium: The newly formed β-keto ester is more acidic than the starting alcohol. The ethoxide byproduct rapidly deprotonates the α-carbon of the product, forming a highly resonance-stabilized enolate. This irreversible step thermodynamically drives the entire reaction forward.[2]

-

Protonation: An acidic workup in the final step neutralizes the reaction mixture and protonates the enolate to yield the final product, this compound.[3]

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Sodium metal

-

Anhydrous Ethanol (absolute)

-

Ethyl 3-furancarboxylate

-

Ethyl acetate (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol (sufficient to dissolve) at 0 °C in a flame-dried, three-neck round-bottom flask equipped with a condenser and dropping funnel. Allow the reaction to proceed until all sodium has dissolved.

-

Addition of Reagents: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl 3-furancarboxylate (1.0 eq) and ethyl acetate (1.2 eq) dropwise at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1 M HCl to neutralize the mixture until it is slightly acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound as a clear liquid.[6][7]

Part 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The presence of keto-enol tautomerism is a key feature of β-keto esters, which can be observed in spectroscopic data.[8]

Physical Properties

The macroscopic properties of the compound are the first line of characterization.

| Property | Value | Source |

| CAS Number | 36878-91-8 | [9][10][11] |

| Molecular Formula | C₉H₁₀O₄ | [6][9] |

| Molecular Weight | 182.17 g/mol | [6][9] |

| Appearance | Clear colorless to orange liquid | [7] |

| Boiling Point | 113-116 °C / 4 mmHg | [6][7] |

| Density | 1.153 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.489 | [6][7] |

Spectroscopic Analysis

NMR spectroscopy provides unambiguous structural information by probing the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR):

-

Ethyl Group: A triplet signal around 1.2-1.3 ppm corresponding to the -CH₃ protons, and a quartet signal around 4.1-4.2 ppm for the -OCH₂- protons.

-

Methylene Group: A singlet around 3.5 ppm for the α-methylene protons (-COCH₂CO-). The presence of the enol tautomer may result in a separate, smaller signal for the vinylic proton around 5.0-5.5 ppm.

-

Furan Ring: Three distinct signals in the aromatic region (6.5-8.0 ppm) corresponding to the three protons on the furan ring.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two signals in the downfield region, typically ~165-170 ppm for the ester carbonyl and ~190-200 ppm for the ketone carbonyl.

-

Furan Ring Carbons: Signals in the range of ~110-150 ppm.

-

Ethyl Group Carbons: Signals around ~60 ppm (-OCH₂) and ~14 ppm (-CH₃).

-

Methylene Carbon: A signal around 45-50 ppm for the α-methylene carbon.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~ 1.25 | Triplet | -OCH₂CH₃ |

| ~ 3.5 | Singlet | -COCH₂ CO- | |

| ~ 4.2 | Quartet | -OCH₂ CH₃ | |

| ~ 6.7 | Multiplet | Furan-H | |

| ~ 7.5 | Multiplet | Furan-H | |

| ~ 8.0 | Multiplet | Furan-H |

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For a β-keto ester, the carbonyl region is particularly diagnostic.

-

C=O Stretching: Two strong absorption bands are expected. The ester carbonyl typically absorbs at a higher frequency (~1735-1750 cm⁻¹), while the ketone carbonyl, being conjugated with the furan ring, absorbs at a lower frequency (~1680-1700 cm⁻¹).[12] The presence of the enol form can introduce additional bands related to a conjugated C=O (~1650 cm⁻¹) and C=C (~1620 cm⁻¹) stretch.[13]

-

C-O Stretching: Strong, broad bands in the fingerprint region (1000-1300 cm⁻¹) are characteristic of the C-O bonds of the ester group.[14]

-

C-H Stretching: Bands just below 3000 cm⁻¹ for sp³ C-H (alkyl) and just above 3000 cm⁻¹ for sp² C-H (furan).

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~ 1740 | Strong |

| C=O (Ketone) | ~ 1690 | Strong |

| C-O (Ester) | ~ 1250 and 1100 | Strong |

| C-H (sp²) | > 3000 | Medium |

| C-H (sp³) | < 3000 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

-

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 182.17).

-

Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45). Cleavage adjacent to the carbonyl groups is also prevalent, leading to fragments corresponding to the furoyl cation (m/z = 95) or other characteristic ions. Analysis of fragmentation can provide definitive structural confirmation.[15]

Part 3: Applications in Synthesis

This compound is not an end-product but a versatile intermediate. The dicarbonyl functionality allows for a wide range of subsequent reactions, such as the synthesis of pyrazoles, isoxazoles, and other complex heterocyclic systems that are of significant interest in medicinal chemistry.[16][17] Its role as a synthetic building block underscores the importance of reliable and well-characterized access to this compound.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 4. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 6. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE | 36878-91-8 [amp.chemicalbook.com]

- 7. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. benchchem.com [benchchem.com]

- 9. 36878-91-8|this compound|BLD Pharm [bldpharm.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. ethyl 3-furan-3-yl-3-oxopropanoate [stenutz.eu]

- 12. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. imreblank.ch [imreblank.ch]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 126417-82-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential biological significance of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, registered under CAS number 126417-82-1. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed protocols, safety information, and insights into the compound's characteristics and potential applications. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and this particular derivative, with its specific substitution pattern, presents a subject of interest for further investigation.

Chemical Identity and Physical Properties

3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative. The presence of a chlorophenyl group, a methyl group, and an amine functional group on the pyrazole ring contributes to its specific chemical and physical characteristics. These features are crucial in determining its reactivity, solubility, and potential interactions with biological targets.

Table 1: Chemical and Physical Properties [1]

| Property | Value | Source |

| CAS Number | 126417-82-1 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀ClN₃ | PubChem[1] |

| Molecular Weight | 207.66 g/mol | PubChem[1] |

| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazol-5-amine | PubChem[1] |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)N | PubChem[1] |

| InChI Key | ZSFCXTGPGSAWFT-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Structural Elucidation

The structural framework of 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine is centered around a five-membered pyrazole ring. This heterocyclic system is substituted at positions 1, 3, and 5.

-

Position 1: A methyl group is attached to one of the nitrogen atoms of the pyrazole ring.

-

Position 3: A 4-chlorophenyl group is bonded to a carbon atom of the pyrazole ring. This substituent significantly influences the molecule's electronic properties and potential for pi-stacking interactions.

-

Position 5: An amine group is attached to a carbon atom, providing a site for hydrogen bonding and potential for further chemical modification.

References

Introduction: The Synthetic Power of a Hybrid Scaffold

An In-Depth Technical Guide to the Reaction Mechanisms of Furan-Containing β-Keto Esters

In the landscape of modern organic synthesis and medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of innovation. Furan-containing β-keto esters represent a powerful class of building blocks, merging the versatile reactivity of the β-keto ester with the unique chemical properties of the furan ring. The furan moiety, a five-membered aromatic heterocycle, is a core component in numerous pharmacologically active compounds, often serving as a bioisostere for phenyl rings to enhance metabolic stability and drug-receptor interactions.[1][2][3] The β-keto ester functionality provides a locus for a wide array of chemical transformations, owing to its acidic α-proton and the dual reactivity of its keto and ester groups.

The convergence of these two functionalities within a single molecule unlocks a rich tapestry of reaction pathways, including elegant ring-opening/recyclization cascades, complex rearrangements, and diverse cycloaddition reactions. These transformations enable the rapid assembly of complex molecular architectures, such as substituted cyclopentenones, 1,4-dicarbonyl compounds, and intricate polycyclic systems, which are invaluable scaffolds in drug discovery and natural product synthesis.[4][5] This guide provides a detailed exploration of the core reaction mechanisms governing the chemistry of furan-containing β-keto esters, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Reaction Mechanisms: A Journey from Furan to Function

The reactivity of furan-containing β-keto esters is primarily dictated by the interplay between the furan ring's aromaticity and the β-dicarbonyl system. The principal mechanistic pathways include ring-opening reactions (both acid-catalyzed and oxidative), the celebrated Piancatelli rearrangement, and a variety of cycloaddition reactions where the molecule can act as either a diene or a multicomponent synthon.

Furan Ring-Opening Reactions: Accessing Linear 1,4-Dicarbonyl Systems

One of the most synthetically useful transformations of furans is their conversion into 1,4-dicarbonyl compounds, a reversal of the classic Paal-Knorr furan synthesis.[6] This transformation provides access to linear synthons that can be challenging to prepare otherwise and serve as precursors for other heterocycles or carbocyclic systems.

Under acidic conditions, the furan ring can undergo hydrolysis to yield a 1,4-dicarbonyl compound. The reaction is initiated by protonation of the furan oxygen, which disrupts the aromaticity and activates the ring toward nucleophilic attack by water. The presence of substituents on the furan ring significantly influences the reaction's feasibility and outcome.[7][8] Electron-donating groups facilitate the initial protonation, while the overall substitution pattern directs the regiochemistry of the nucleophilic attack.

The general mechanism proceeds as follows:

-

Protonation: The furan oxygen is protonated by a Brønsted acid, generating a reactive cationic intermediate.

-

Nucleophilic Attack: A water molecule attacks one of the activated α-carbons of the furan ring.

-

Ring Opening: A cascade of proton transfers and electronic rearrangements leads to the cleavage of the C-O bond, ultimately forming the open-chain 1,4-dicarbonyl product.

A powerful alternative to hydrolysis is the oxidative ring opening of the furan moiety. This can be achieved with various oxidants, with systems like Mn(III)/Co(II) catalysts under an oxygen atmosphere proving particularly effective for furans bearing a β-ketoester group.[9][10] This process is believed to proceed through an endoperoxide intermediate, which subsequently rearranges to form a 1,4-dicarbonyl species.[9]

A key feature of this method is that the newly formed, highly reactive 1,4-dicarbonyl intermediate can be trapped in situ. When the β-keto ester is appropriately positioned, the active methine carbon can participate in an intramolecular cyclization, leading to the formation of complex structures like 4-hydroxy-2-cyclohexen-1-ones.[9][10] This tandem oxidation/cyclization strategy offers a highly efficient route to densely functionalized carbocycles.

The Piancatelli Rearrangement: Crafting Cyclopentenones

Discovered by Giovanni Piancatelli in 1976, this acid-catalyzed rearrangement transforms 2-furylcarbinols into valuable 4-hydroxycyclopentenone derivatives.[11][12] While the starting material is technically a 2-furylcarbinol, these are readily accessed from furan-containing ketones or esters, making the rearrangement highly relevant. The reaction is renowned for its operational simplicity and high degree of stereochemical control.[12]

The mechanism is a fascinating cascade analogous to the Nazarov cyclization and is proposed to be a 4π-electrocyclic reaction.[11][12]

-

Carbocation Formation: The reaction is initiated by acid-catalyzed dehydration of the 2-furylcarbinol, generating a stabilized furan-containing carbocation.

-

Nucleophilic Trapping & Ring Opening: A water molecule attacks the furan ring, leading to a hemiacetal-like intermediate which undergoes ring opening to form a 1,4-dihydroxypentadienyl cation.[12]

-

4π-Electrocyclization: This key intermediate, adopting a specific conformation, undergoes a conrotatory 4π-electrocyclization.

-

Deprotonation: Final loss of a proton yields the 4-hydroxycyclopentenone product. A crucial aspect of this mechanism is that it proceeds through a conformation that leads exclusively to the trans relationship between the hydroxyl group and the adjacent substituent on the newly formed ring.[12]

Recent advancements have expanded the scope of this reaction, including the development of highly enantioselective variants using chiral phosphoric acids, which allow for the synthesis of optically active cyclopentenones.[13]

Cycloaddition Reactions: Building Polycyclic Complexity

The furan ring is an excellent diene for cycloaddition reactions due to its electron-rich nature and its locked s-cis conformation.[14] Furthermore, the β-keto ester moiety can also participate directly in cycloadditions, creating a dual mode of reactivity.

The furan ring readily participates as the 4π component in Diels-Alder reactions with reactive dienophiles.[14] This reaction provides rapid access to oxabicyclo[2.2.1]heptane derivatives. These versatile intermediates can be further transformed, for example, by cleavage of the oxygen bridge to yield substituted cyclohexene systems, making this a powerful strategy for constructing six-membered rings.

In an alternative reaction mode, the β-keto ester itself can act as a 3-carbon, 2π-electron component. In the presence of a base, the β-keto ester is deprotonated to form an enolate. This enolate can then engage in a [3+2] cycloaddition with electron-deficient alkenes. A notable example is the reaction with C₆₀ fullerene, where the enolate adds to the fullerene cage.[15] The resulting anionic intermediate undergoes oxidation and subsequent intramolecular cyclization to afford dihydrofuran-fused fullerene derivatives.[15] This mechanism showcases the ambiphilic nature of the β-keto ester, which can act as both a nucleophile and an electrophile precursor.

Data Summary and Experimental Protocols

For clarity and comparative analysis, the following table summarizes typical conditions and outcomes for the discussed reaction mechanisms.

| Reaction Type | Key Reagents / Catalysts | Solvent | Temperature | Typical Yields | Product Class |

| Acid-Catalyzed Ring Opening | HCl, H₂SO₄ | Water, Dioxane/H₂O | 80-100 °C | 70-95% | 1,4-Dicarbonyls |

| Oxidative Ring Opening | Mn(OAc)₃, Co(OAc)₂ | Acetic Acid | 25-60 °C | 50-70% | Hydroxy-Cyclohexenones |

| Piancatelli Rearrangement | Brønsted or Lewis Acids | Water, Dioxane | Room Temp to 80 °C | 60-90% | 4-Hydroxycyclopentenones |

| [4+2] Diels-Alder | Dienophile (e.g., Maleimide) | Toluene, Xylene | 80-140 °C | 75-98% | Oxabicycloheptanes |

| [3+2] Cycloaddition | DBU, TEMPO (oxidant) | Toluene | Room Temperature | 35-55% | Dihydrofurans |

Experimental Protocol 1: Acid-Catalyzed Ring Opening of Ethyl 2-(furan-2-carbonyl)butanoate

-

Objective: To synthesize the corresponding 1,4,7-tricarbonyl compound via hydrolytic ring opening.

-

Procedure:

-

To a solution of ethyl 2-(furan-2-carbonyl)butanoate (1.0 mmol) in a 1:1 mixture of dioxane and water (10 mL), add concentrated hydrochloric acid (0.5 mL).

-

Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.

-

Experimental Protocol 2: Piancatelli Rearrangement of a 2-Furylcarbinol

-

Objective: To synthesize a 4-hydroxycyclopentenone derivative from a 2-furylcarbinol precursor.[12]

-

Procedure:

-

Dissolve the 2-furylcarbinol (1.0 mmol) in a mixture of acetone (15 mL) and water (5 mL) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.

-

Remove the acetone under reduced pressure.

-

Extract the remaining aqueous solution with dichloromethane (3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The resulting crude product can be purified by flash chromatography to yield the pure trans-4-hydroxycyclopentenone.

-

Applications in Drug Development

The products derived from the reactions of furan-containing β-keto esters are not merely chemical curiosities; they are potent scaffolds for the development of new therapeutics. The furan ring itself is present in a wide range of approved drugs, including the diuretic Furosemide, the anti-ulcer agent Ranitidine, and the antimicrobial Cefuroxime.[3] The ability to transform the furan core into other valuable structures like cyclopentenones—a key motif in prostaglandins and other natural products—further enhances their utility.[16][17]

The synthetic routes described herein allow for the conversion of simple, often biomass-derived starting materials (e.g., from furfural) into molecules of significant structural complexity and biological relevance. This aligns with the growing demand for sustainable and efficient chemical synthesis in the pharmaceutical industry. The diverse pharmacological activities associated with furan derivatives, including anticancer, anti-inflammatory, and antibacterial properties, underscore the importance of continued research into their reaction mechanisms.[1][2][5]

Conclusion and Future Outlook

Furan-containing β-keto esters are exceptionally versatile platforms in organic synthesis. Their reactivity is governed by a set of well-defined yet powerful reaction mechanisms, including ring-opening, rearrangement, and cycloaddition pathways. A thorough understanding of these mechanisms allows chemists to strategically disconnect complex target molecules and design efficient synthetic routes. The ability to generate valuable 1,4-dicarbonyl, cyclopentenone, and polycyclic scaffolds from accessible starting materials ensures that these compounds will remain central to the pursuits of medicinal chemistry and drug development. Future research will likely focus on developing more sophisticated catalytic systems, particularly for asymmetric transformations, further expanding the chemical space accessible from these remarkable building blocks.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]

- 12. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organocatalytic enantioselective oxa-Piancatelli rearrangement - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. quora.com [quora.com]

- 15. Selective formation of dihydrofuran fused [60] fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 3-(furan-3-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 3-(furan-3-yl)-3-oxopropanoate, a key building block in synthetic chemistry. By understanding its intrinsic chemical properties and potential degradation pathways, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes. This document moves beyond simple storage recommendations to provide a framework for proactive stability assessment, empowering scientists to validate and maintain the quality of this critical reagent.

Physicochemical Properties and Inherent Stability Considerations

This compound is a molecule that combines the functionalities of a β-ketoester and a furan ring. This unique structure dictates its reactivity and, consequently, its stability profile.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Boiling Point | 113-116 °C/4 mmHg | [2] |

| Density | 1.153 g/mL at 25 °C | [2] |

| Appearance | Liquid | [3] |

The presence of the β-ketoester moiety makes the molecule susceptible to hydrolysis and decarboxylation . Under aqueous conditions, particularly in the presence of acid or base, the ester can be cleaved to form the corresponding β-ketoacid. This intermediate can then readily lose carbon dioxide to yield a ketone. The furan ring, an aromatic heterocycle, is generally stable but can be prone to oxidation and photodecomposition , especially in the presence of light and certain catalysts.[4][5][6]

Recommended Storage and Handling Protocols

To maintain the long-term integrity of this compound, the following storage and handling conditions are recommended based on its chemical properties and supplier guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | [1][2] |

| Atmosphere | Sealed in a dry, inert atmosphere (e.g., argon or nitrogen) | To prevent hydrolysis from atmospheric moisture. |

| Light | Store in an amber or opaque container | To protect the furan ring from potential photodegradation.[4][5] |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | Standard practice for handling laboratory chemicals. |

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing appropriate stability studies and for troubleshooting unexpected experimental results. The primary degradation routes for this compound are anticipated to be hydrolysis followed by decarboxylation, and oxidation of the furan ring.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base. The resulting β-ketoacid is often unstable and can readily undergo decarboxylation.

Caption: Hydrolytic degradation pathway of this compound.

Oxidative and Photolytic Degradation

The furan ring can undergo oxidation, leading to ring-opened products or other derivatives. This process can be initiated by atmospheric oxygen, especially when exposed to light (photoxidation) or in the presence of oxidizing agents.

Caption: Potential oxidative degradation of the furan moiety.

Experimental Workflow for Stability Assessment: A Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is essential.[7][8][9][10] This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify the resulting degradants. This information is invaluable for establishing appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or PDA detector, and preferably a mass spectrometer (MS)

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at 60°C.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature.

-

Thermal Degradation:

-

Solution: Store an aliquot of the stock solution at 60°C.

-

Solid: Store a known quantity of the solid compound at 60°C.

-

-

Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Time-Point Sampling: Withdraw samples from each stress condition at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching:

-

For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

-

For other samples, dilute with the mobile phase to stop the reaction.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.

Recommended Analytical Method: Stability-Indicating HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.[11]

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm or PDA detector. MS for identification of degradants. |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Conclusion

The stability of this compound is governed by its β-ketoester and furan functionalities. While generally stable under recommended storage conditions of a dry, inert atmosphere at room temperature and protected from light, it is susceptible to degradation via hydrolysis, decarboxylation, and oxidation. For critical applications in research and drug development, a proactive approach to stability assessment through forced degradation studies is paramount. The protocols and analytical methods outlined in this guide provide a comprehensive framework for ensuring the quality and integrity of this important chemical intermediate.

References

- 1. 36878-91-8|this compound|BLD Pharm [bldpharm.com]

- 2. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE price,buy ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE - chemicalbook [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. biopharminternational.com [biopharminternational.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Rising Therapeutic Potential of Furan-Based Propanoates: A Technical Guide for Drug Discovery Professionals

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, valued for its versatile chemical reactivity and unique electronic properties. This technical guide provides an in-depth exploration of the burgeoning class of furan-based propanoates, highlighting their significant potential in the development of novel therapeutics. We will delve into their diverse biological activities, with a particular focus on their antimicrobial, anti-inflammatory, and anticancer properties. This guide will further provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds, and elucidate the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutic agents.

Introduction: The Furan Moiety as a Privileged Scaffold

The furan ring is a recurring motif in a multitude of clinically approved drugs and investigational compounds.[1][2] Its prevalence stems from its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, while offering distinct steric and electronic characteristics that can enhance metabolic stability, improve drug-receptor interactions, and augment overall bioavailability.[2] The incorporation of a propanoate side chain to the furan nucleus gives rise to a class of compounds with a unique pharmacological profile, demonstrating a broad spectrum of biological activities that are currently being harnessed for therapeutic benefit.[3][4]

This guide will systematically explore the synthesis, biological evaluation, and mechanistic underpinnings of furan-based propanoates, providing a robust framework for their investigation as potential drug candidates.

Synthesis of Furan-Based Propanoates

The synthesis of furan-based propanoates is a critical first step in their biological evaluation. A common and effective method involves the condensation of furan-2-carbaldehydes with malonic acid to yield 3-(furan-2-yl)propenoic acids, which can then be esterified.[5][6] Subsequent hydroarylation of the carbon-carbon double bond with various arenes under superelectrophilic activation conditions affords a diverse library of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[3][5][6]

General Synthetic Workflow

Caption: General synthetic route to 3-aryl-3-(furan-2-yl)propanoic acid derivatives.

A detailed, step-by-step protocol for a representative synthesis is provided in the Experimental Protocols section of this guide.

Antimicrobial Activity of Furan-Based Propanoates

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Furan-based compounds have a long-standing history as antimicrobial agents, with nitrofurantoin being a prime example used in the treatment of urinary tract infections.[7] Recent studies have demonstrated that furan-based propanoates also possess significant antimicrobial properties.[3][8]

Mechanism of Action

The antimicrobial activity of many furan derivatives is attributed to the enzymatic reduction of a nitro group within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and other vital macromolecules.[2] For furan-based propanoates lacking a nitro group, the mechanism is likely to involve disruption of the cell membrane or inhibition of essential enzymes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of furan-based propanoates is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 | [9] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 | [3] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [3][8] |

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Furan-Based Propanoates.

A detailed protocol for determining the MIC using the broth microdilution method is provided in the Experimental Protocols section.

Anti-inflammatory Activity of Furan-Based Propanoates

Chronic inflammation is a key contributor to a wide range of debilitating diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[9] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9] Furan-containing compounds have been investigated as selective COX-2 inhibitors.[9]

Mechanism of Action: COX Inhibition

Furan-based propanoates are being explored for their potential to selectively inhibit the COX-2 enzyme. By blocking the active site of COX-2, these compounds can prevent the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain.[10]

Experimental Workflow for COX Inhibition Assay

Caption: A generalized workflow for determining COX inhibitory activity.

A detailed protocol for a non-radioactive, in vitro COX inhibition assay is provided in the Experimental Protocols section.

Anticancer Activity of Furan-Based Propanoates

The furan scaffold is present in numerous compounds that have been synthesized and evaluated for their potential as anticancer agents.[11] These compounds can exert their cytotoxic effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8]

Mechanism of Action: Induction of Apoptosis

A promising mechanism of action for furan-based anticancer agents is the induction of apoptosis. This can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furan derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[8]

Signaling Pathway: Apoptosis Induction

Caption: Proposed intrinsic pathway of apoptosis induced by furan-based propanoates.

Quantitative Anticancer Data

The anticancer activity of furan-based compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based carbohydrazide derivative | A549 (Lung Cancer) | Not specified, but showed activity | [11] |

| Benzofuran-2-acetic methyl ester derivative | MCF-7 (Breast Cancer) | Not specified, but showed activity | [8] |

Table 2: Representative IC50 values for furan derivatives against various cancer cell lines.

A detailed protocol for the MTT assay, a widely used method for assessing cell viability and determining IC50 values, is provided in the Experimental Protocols section.

Experimental Protocols

Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

This protocol is adapted from the work of Kalyaev et al.[3]

-

Reaction Setup: To a mixture of the starting 3-(furan-2-yl)propenoic acid or its ester (0.36 mmol), the desired arene (0.1 mL), and dichloromethane (CH₂Cl₂) (1 mL), add triflic acid (TfOH) (0.5 mL, 6.45 mmol).

-

Reaction Conditions: Stir the reaction mixture at 0 °C for 2 hours.

-

Workup: Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).

-

Purification: Wash the combined organic extracts with water (3 x 50 mL) and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of the furan-based propanoate in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for a non-radioactive COX inhibition assay.

-

Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the furan-based propanoate inhibitor in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Pre-incubation: In a reaction tube, mix the enzyme solution with the inhibitor solution and pre-incubate at 37 °C for a specified time (e.g., 10 minutes).

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., a saturated stannous chloride solution).

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

IC50 Calculation: Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan-based propanoate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Future Directions and Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the IUPAC Nomenclature of Furan-3-yl Oxopropanoate Derivatives

Abstract

This technical guide provides a comprehensive overview of the systematic nomenclature of furan-3-yl oxopropanoate derivatives according to the International Union of Pure and Applied Chemistry (IUPAC) recommendations. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the principles of naming complex organic molecules containing a furan heterocycle, an ester, and a ketone functional group. By breaking down the nomenclature into its constituent parts, this guide offers a logical, step-by-step approach to accurately naming these compounds, ensuring clarity and consistency in scientific communication.

Introduction: The Importance of Unambiguous Nomenclature

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of chemical structures is paramount. The IUPAC nomenclature system provides a standardized set of rules that allows scientists globally to communicate complex molecular structures with a single, universally understood name.[1][2][3] Furan-3-yl oxopropanoate derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates or possessing inherent biological activity.[4][5][6][7] A thorough understanding of their nomenclature is therefore essential for researchers in this domain.

This guide will systematically deconstruct the name "furan-3-yl oxopropanoate" to explain the rules governing each component and their assembly into a coherent and correct IUPAC name. We will explore the prioritization of functional groups, the numbering of parent chains and rings, and the correct use of locants and suffixes.

Foundational Principles of IUPAC Nomenclature

The IUPAC system is built on a foundation of identifying the principal functional group, the parent chain or ring, and any substituents.[2][3] For the compounds , the key structural features are:

-

A Furan Ring : A five-membered aromatic heterocycle containing one oxygen atom.[8][9]

-

A Propanoate Chain : A three-carbon carboxylate group.

-

An Ester Functional Group : Formed from the propanoate chain.

-

An Oxo (Ketone) Group : A carbonyl group within the propanoate chain.

The naming process involves a hierarchical approach, where the principal functional group dictates the suffix of the name.[10][11][12][13]

Deconstructing the Nomenclature: A Step-by-Step Analysis

To understand the nomenclature of furan-3-yl oxopropanoate derivatives, we will analyze the core structure and then consider potential variations. The fundamental structure is an ester where the acyl part is a three-carbon chain with a ketone group, and this entire acyl group is attached to a furan ring at position 3.

Step 1: Identifying the Principal Functional Group and Parent Chain

According to IUPAC priority rules, esters are ranked higher than ketones.[10][12][13] Therefore, the ester functional group determines the suffix of the name, which will be "-oate".[14][15]

The parent chain is the longest continuous carbon chain that includes the carbonyl carbon of the ester. In this case, it is a three-carbon chain derived from propanoic acid, hence the "propanoate" part of the name.

Step 2: Numbering the Parent Chain

The carbon atom of the ester's carbonyl group is always assigned position 1 (C1).[16] The rest of the chain is numbered sequentially from there.